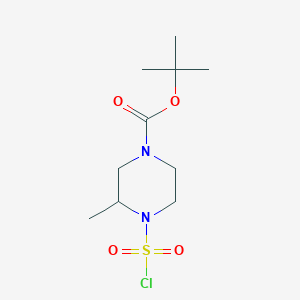

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H19ClN2O4S. It is known for its unique structure, which includes a tert-butyl group, a chlorosulfonyl group, and a piperazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.

Reduction Reactions: Sulfonamides.

Oxidation Reactions: Sulfonic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

TBCSMP serves as a versatile reagent in organic synthesis. Its chlorosulfonyl group is highly reactive, allowing it to participate in various substitution reactions where it can be replaced by nucleophiles such as amines or alcohols. This property enables the formation of diverse derivatives that can be tailored for specific applications.

Pharmaceutical Development

The ability of TBCSMP to modify proteins makes it particularly valuable in pharmaceutical research. It can interact with nucleophilic sites on proteins, leading to covalent bond formation. This reactivity is crucial for studying enzyme inhibition mechanisms and understanding protein modification processes, which are foundational in drug design.

Enzyme Inhibition Studies

Research has demonstrated that TBCSMP can inhibit specific enzymes by covalently modifying active sites. Such studies are vital for identifying potential therapeutic targets and developing new inhibitors that could lead to novel treatments for various diseases.

Case Studies and Research Findings

Several studies highlight the practical applications of TBCSMP:

- Enzyme Inhibition : A study focused on the interaction between TBCSMP and serine proteases demonstrated its effectiveness as an inhibitor, providing insights into the design of more potent therapeutic agents.

- Protein Modification : Research investigating the use of TBCSMP in modifying proteins has shown its potential in creating stable conjugates that can be used in targeted drug delivery systems.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme inhibition and protein modification .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

- Tert-butyl 4-(chlorosulfonyl)-3-methylpiperazine-1-carboxylate

- Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The chlorosulfonyl group is highly reactive, making it useful in various chemical transformations .

Actividad Biológica

Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a chemical compound notable for its significant biological activity, particularly due to its ability to interact with nucleophiles. This interaction is primarily facilitated by its chlorosulfonyl group, which exhibits high reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. Such properties make this compound a valuable tool in biochemical research and drug development.

The molecular formula of this compound is C10H19ClN2O4S. The synthesis typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with chlorosulfonyl chloride under controlled conditions, often using a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

The following table summarizes key aspects of the synthesis:

| Parameter | Details |

|---|---|

| Starting Material | Tert-butyl 3-methylpiperazine-1-carboxylate |

| Reagent | Chlorosulfonyl chloride |

| Base | Triethylamine |

| Reaction Conditions | Controlled temperature and pressure |

The biological activity of this compound is largely attributed to its electrophilic chlorosulfonyl group, which allows it to engage in various reactions:

- Substitution Reactions : The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, forming different derivatives.

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes by modifying their active sites through covalent bonding, which is crucial for understanding its potential therapeutic applications .

Biological Applications

Research has highlighted several applications of this compound in biological contexts:

- Enzyme Inhibition Studies : The compound's ability to covalently modify proteins makes it a candidate for studying enzyme inhibition mechanisms.

- Drug Development : Its reactivity profile allows for the design of new inhibitors targeting various biological pathways, particularly in cancer and neurodegenerative diseases.

Case Studies

A notable case study involved the examination of how this compound interacts with specific proteins implicated in disease pathways. The findings indicated that the compound could effectively inhibit target enzymes, leading to significant reductions in their activity levels. This inhibition was quantified using IC50 values, showcasing its potential as a lead compound for further drug development .

Comparative Analysis

To contextualize the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound | Molecular Formula | Notable Activity |

|---|---|---|

| This compound | C10H19ClN2O4S | Strong nucleophile interactions |

| Tert-butyl 3-methylpiperazine-1-carboxylate | C10H19N2O2 | Moderate enzyme inhibition |

| Chlorosulfonamide derivatives | Varies | General enzyme modification |

Propiedades

IUPAC Name |

tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMBVDMKDKWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.